molecular formula F6Li2Ti B1144201 LITHIUM HEXAFLUOROTITANATE CAS No. 19193-50-1

LITHIUM HEXAFLUOROTITANATE

Cat. No.: B1144201
CAS No.: 19193-50-1
M. Wt: 175.74
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Description

Lithium Hexafluorotitanate (Li₂TiF₆) is an inorganic compound that serves as a versatile precursor in advanced materials science and industrial chemistry. Its primary research value lies in its role as a highly efficient titanium source for the synthesis of titanium dioxide (TiO₂) powders. Studies focus on optimizing synthesis parameters, such as decomplexing agents and dehydration temperature, to control the resulting crystalline phase of TiO₂ (anatase or rutile), which is critical for applications in photocatalysis, self-cleaning surfaces, and solar cells . In industrial applications, this compound is extensively utilized in electroplating and specialized coating processes . It enables the deposition of uniform, high-quality titanium-based films that enhance the durability, corrosion resistance, and adhesion properties of metallic components. This makes it particularly valuable for protecting sensitive parts in the electronics, automotive, and aerospace industries, where performance under harsh environmental conditions is paramount . Furthermore, this compound is being investigated for its potential in next-generation energy storage technologies. Research explores its use as an additive or component in lithium-ion batteries, where it can contribute to improved thermal stability, enhanced safety profiles, and increased electrode stability . Ongoing innovation in battery chemistry continues to drive interest in this compound for developing safer and more efficient energy storage solutions.

Properties

CAS No.

19193-50-1

Molecular Formula

F6Li2Ti

Molecular Weight

175.74

Origin of Product

United States

Preparation Methods

Formation of Fluorotitanic Acid

Titanium dioxide powder is suspended in water (typically 25–30% w/w) and heated to 60–80°C under vigorous stirring. Concentrated hydrofluoric acid (60% HF) is added dropwise, yielding a transparent H₂TiF₆ solution:

TiO2+6HFH2TiF6+2H2O\text{TiO}2 + 6\text{HF} \rightarrow \text{H}2\text{TiF}6 + 2\text{H}2\text{O}

Excess HF ensures complete dissolution of TiO₂, with reaction times ranging from 2–4 hours.

Preparation of Lithium Fluoride Suspension

Lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) is reacted with HF to form LiF. For example, a 30% Li₂CO₃ suspension is treated with 60% HF at 50–70°C, producing a LiF precipitate. The product is filtered, washed with deionized water, and resuspended to a 30% slurry.

Synthesis of this compound

The LiF suspension is gradually added to the H₂TiF₆ solution at 40–60°C, initiating crystallization of Li₂TiF₆:

H2TiF6+2LiFLi2TiF6+2HF\text{H}2\text{TiF}6 + 2\text{LiF} \rightarrow \text{Li}2\text{TiF}6 + 2\text{HF}

The mixture is cooled to room temperature, filtered, and dried under vacuum to obtain a white crystalline powder. Yield exceeds 85% when stoichiometric ratios are maintained.

Direct Synthesis from Titanium Hydroxide and Lithium Fluoride

An alternative route, outlined in inorganic chemistry handbooks, bypasses intermediate H₂TiF₆ formation. Titanium hydroxide (Ti(OH)₄) or hydrated titanium oxide is directly reacted with LiF in HF solution:

Ti(OH)4+6HF+2LiFLi2TiF6+6H2O\text{Ti(OH)}4 + 6\text{HF} + 2\text{LiF} \rightarrow \text{Li}2\text{TiF}6 + 6\text{H}2\text{O}

This one-pot method simplifies purification but requires careful pH control to prevent Ti⁴⁺ hydrolysis. Reaction temperatures are kept below 50°C to minimize HF volatilization.

Solvent-Mediated Synthesis for Enhanced Purity

Recent advancements employ non-aqueous solvents to improve crystallinity and reduce impurities. In a modified approach, anhydrous methyl cyanide (CH₃CN) or diethyl ether ((C₂H₅)₂O) acts as a reaction medium, facilitating the interaction of TiCl₄ with LiF and HF gas:

TiCl4+6HF+2LiFsolventLi2TiF6+4HCl\text{TiCl}4 + 6\text{HF} + 2\text{LiF} \xrightarrow{\text{solvent}} \text{Li}2\text{TiF}_6 + 4\text{HCl}

Solvents enhance reagent miscibility and enable lower reaction temperatures (20–30°C), though yields are marginally lower (70–75%) due to HCl byproduct removal challenges.

Comparative Analysis of Preparation Methods

Parameter Acid Digestion Direct Synthesis Solvent-Mediated
Reaction Time 6–8 hours4–5 hours8–10 hours
Yield 85–90%75–80%70–75%
HF Consumption HighModerateLow
Purity ≥99%95–98%≥99.5%
Scalability Industrial-scaleLab-scalePilot-scale

Chemical Reactions Analysis

Types of Reactions: Lithium hexafluorotitanate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include other halides, acids, and bases. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with other halides can produce mixed halide compounds .

Mechanism of Action

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key properties of lithium hexafluorotitanate and related fluorometallates:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Appearance Key Applications
This compound Li₂TiF₆ Not specified ~175.78 (calculated) Likely crystalline Electrode materials, catalysts
Dipotassium Hexafluorotitanate K₂TiF₆ 16919-27-0 ~240.1 (calculated) Crystalline solid Industrial synthesis, coatings
Lithium Hexafluorophosphate LiPF₆ 21324-40-3 151.91 White crystalline powder Catalyst (tetrahydropyranylation), electrolytes
Trilithium Hexafluoroaluminate Li₃AlF₆ 13821-20-0 ~161.79 (calculated) Crystalline solid Fluxes, metallurgy

Notes:

  • Dipotassium Hexafluorotitanate : Synthesized via hydrofluoric acid and metatitanic acid neutralized with potassium hydroxide. Used in coatings and as a precursor for titanium-based materials .
  • Lithium Hexafluorophosphate : Widely employed in lithium-ion battery electrolytes due to high ionic conductivity, though hygroscopic and thermally unstable above 60°C .
  • Trilithium Hexafluoroaluminate : Used as a flux in aluminum smelting, leveraging its low melting point and stability at high temperatures .

Market and Industrial Relevance

  • Lithium Hexafluorophosphate : Dominates the lithium-ion battery electrolyte market, with global demand driven by electric vehicles and renewable energy storage .
  • Dipotassium Hexafluorotitanate : Niche applications in anti-corrosion coatings and glass manufacturing .
  • This compound : Emerging interest in high-performance batteries, though commercialization lags behind LiPF₆ due to synthesis challenges .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for lithium hexafluorotitanate, and how do reaction conditions influence purity and yield?

  • Methodological Answer: Synthesis typically involves solvothermal or solid-state reactions. For example, ammonium hexafluorotitanate-based wet chemical processes (e.g., hydrolysis or fluorination) can be adapted for lithium variants by substituting ammonium with lithium salts under inert atmospheres. Key variables include temperature (80–120°C), solvent polarity, and stoichiometric ratios of precursors. Purity is optimized via post-synthesis washing with anhydrous solvents, while yield depends on reaction time and crystallization control . Characterization via XRD and ICP-MS is critical to confirm phase purity and elemental composition .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer: X-ray diffraction (XRD) is essential for crystallographic analysis, while Raman and FTIR spectroscopy identify vibrational modes of Ti-F bonds. Solid-state NMR (¹⁹F and ⁷Li) elucidates local coordination environments. Pair these with SEM-EDS to assess morphology and elemental distribution. For reproducibility, follow standardized protocols for sample preparation (e.g., pelletizing for XRD) and calibration against reference spectra .

Q. How does this compound’s solubility in non-aqueous solvents impact its applicability in electrochemical systems?

  • Methodological Answer: Solubility tests in solvents like propylene carbonate or dimethyl carbonate are conducted via gravimetric analysis. High solubility may indicate suitability for liquid electrolytes but risks electrode degradation. Low solubility favors solid-state applications. Use cyclic voltammetry to correlate solubility with electrochemical stability windows, ensuring compatibility with lithium-ion battery components .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ionic conductivity values of this compound across different studies?

  • Methodological Answer: Discrepancies often arise from synthesis variability (e.g., impurities, crystallinity). Implement comparative studies using identical synthesis protocols and testing conditions (temperature, humidity control). Use impedance spectroscopy with symmetric cells to minimize interfacial resistance artifacts. Cross-validate results with isotopic tracing (e.g., ⁶Li/⁷Li NMR) to isolate bulk vs. grain boundary contributions .

Q. What experimental strategies optimize this compound's electrochemical stability in solid-state electrolytes?

  • Methodological Answer: Doping with aliovalent ions (e.g., Al³⁺, Mg²⁺) enhances lattice stability, as assessed by DFT simulations and in-situ XRD during cycling. Interface engineering (e.g., Li₃N coatings) mitigates side reactions. Accelerated degradation tests (e.g., 60°C storage) combined with XPS surface analysis identify failure mechanisms. Prioritize combinatorial synthesis to screen dopant effects systematically .

Q. What statistical approaches are recommended for analyzing variability in this compound's thermal decomposition data?

  • Methodological Answer: Thermogravimetric analysis (TGA) datasets require multivariate regression to model decomposition kinetics (e.g., Kissinger method for activation energy). ANOVA identifies significant factors (e.g., heating rate, atmosphere). Bootstrap resampling quantifies confidence intervals for degradation thresholds. Ensure replicates (n ≥ 5) and report uncertainty metrics (e.g., ±2σ) to enhance reproducibility .

Guidelines for Methodological Rigor

  • Data Validation : Cross-check results with multiple techniques (e.g., XRD + NMR) to confirm structural assignments .
  • Experimental Design : Use factorial designs to isolate variable impacts (e.g., temperature vs. precursor ratio) .
  • Contradiction Analysis : Publish raw datasets and metadata to enable third-party verification .

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